molecular formula C17H11ClN2O3 B11775687 4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid

4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid

Cat. No.: B11775687
M. Wt: 326.7 g/mol
InChI Key: HPHKHCABRSQUBZ-UHFFFAOYSA-N
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Description

4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid is an organic compound with the molecular formula C17H11ClN2O3 This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidinyl ring, which is further connected to a benzoic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 4-chlorobenzaldehyde with guanidine to form 4-chlorophenylpyrimidine.

    Coupling Reaction: The pyrimidinyl intermediate is then coupled with 4-hydroxybenzoic acid using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-((6-(4-Fluorophenyl)pyrimidin-4-yl)oxy)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.

    4-((6-(4-Methylphenyl)pyrimidin-4-yl)oxy)benzoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

4-[6-(4-chlorophenyl)pyrimidin-4-yl]oxybenzoic acid

InChI

InChI=1S/C17H11ClN2O3/c18-13-5-1-11(2-6-13)15-9-16(20-10-19-15)23-14-7-3-12(4-8-14)17(21)22/h1-10H,(H,21,22)

InChI Key

HPHKHCABRSQUBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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